molecular formula C10H5BrF3NO2 B1410783 2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid CAS No. 1805187-24-9

2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid

Cat. No.: B1410783
CAS No.: 1805187-24-9
M. Wt: 308.05 g/mol
InChI Key: AXFXXMMFDWSXGZ-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H5BrF3NO2 It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-6-(trifluoromethyl)phenylacetic acid, followed by the introduction of the acetic acid group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The acetic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of amine derivatives from the cyano group.

    Oxidation: Formation of carboxylic acid derivatives from the acetic acid moiety.

Scientific Research Applications

2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets, while the cyano and bromine groups can modulate its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-cyano-6-(trifluoromethyl)benzoic acid
  • 2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetate
  • 2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetamide

Uniqueness

2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyano group provides a site for further chemical modifications. The bromine atom allows for versatile substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[2-bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-9-5(4-15)1-2-7(10(12,13)14)6(9)3-8(16)17/h1-2H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFXXMMFDWSXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid
Reactant of Route 3
2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid
Reactant of Route 4
2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid
Reactant of Route 5
2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid
Reactant of Route 6
2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid

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